Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide
Overview
Description
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a chemical compound with the molecular formula C8H10N2O6 . It is also known by its IUPAC name, diethyl 1,2,5-oxadiazole-3,4-dicarboxylate .
Synthesis Analysis
The synthesis of oxadiazoles, including this compound, involves a variety of methods. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 214.18 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthetic Chemistry
Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide is a versatile compound in synthetic chemistry. It has been used in the synthesis of various heterocycles, such as 1,2,5-oxadiazole-2-oxide and 2-phenyl-2H-1,2,3-triazole-1-oxides, through a novel ring-opening ring-closure strategy (Armani et al., 1997). This approach provides a pathway to access structurally diverse compounds with potential applications in pharmaceuticals and materials science.
Energetic Materials
The compound is integral in the design and synthesis of energetic materials. For instance, derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been synthesized, displaying promising properties as melt-cast explosives due to their high detonation velocities and pressures (Xu, Yang, & Cheng, 2018). These findings highlight the potential of this compound derivatives in the field of energetic materials, offering alternatives to traditional explosives.
Pharmaceutical Research
In pharmaceutical research, functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans), closely related to this compound, are important scaffolds. They have been considered as promising drug candidates, particularly for treating neglected diseases (Epishina, Kulikov, & Fershtat, 2022). The structural diversity and functionalizability of these compounds make them valuable in the development of novel therapeutic agents.
Safety and Hazards
The safety data sheet (SDS) for Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide indicates that it is classified under GHS07, which denotes that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures .
Properties
IUPAC Name |
diethyl 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6/c1-3-14-7(11)5-6(8(12)15-4-2)10(13)16-9-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNYSJGFMKPFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NO[N+](=C1C(=O)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-40-8 | |
Record name | NSC98298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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